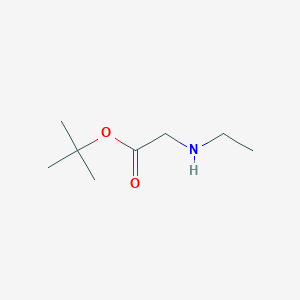

tert-Butyl 2-(ethylamino)acetate

Vue d'ensemble

Description

tert-Butyl 2-(ethylamino)acetate: is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It is a versatile chemical used in various research and industrial applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl 2-(ethylamino)acetate can be synthesized through the reaction of tert-butyl bromoacetate with ethylamine. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 2-(ethylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development:

tert-Butyl 2-(ethylamino)acetate is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions, making it valuable in the development of new drugs. For example, it can be transformed into bioactive molecules that exhibit therapeutic effects against various diseases.

Case Study: Synthesis of Antidepressants

In a study focused on synthesizing novel antidepressants, this compound was employed as a starting material. The compound underwent several transformations to yield derivatives that showed significant activity against serotonin receptors, which are crucial targets for treating depression. The derivatives synthesized from this compound demonstrated improved efficacy compared to existing antidepressants, highlighting its potential in drug discovery efforts.

Chemical Biology

Bioconjugation:

The compound is also used in bioconjugation processes where it acts as a linker between biomolecules. Its ability to form stable bonds with proteins and other biomolecules facilitates the development of targeted drug delivery systems.

Case Study: Targeted Drug Delivery Systems

Research has shown that conjugating this compound with therapeutic agents enhances their delivery to specific tissues. In one study, researchers developed a targeted delivery system for anticancer drugs using this compound as a linker. The results indicated increased accumulation of the drug in tumor tissues while minimizing systemic toxicity, demonstrating its utility in enhancing the therapeutic index of anticancer agents.

Safety Profile:

The safety profile of this compound has been evaluated through various toxicological studies. The compound has been shown to have low acute toxicity; however, safety assessments are crucial when developing new pharmaceuticals.

Case Study: Toxicity Evaluation

A recent evaluation assessed the potential toxicity of this compound through animal models. The findings indicated that at therapeutic doses, the compound did not exhibit significant adverse effects, supporting its further development as a pharmaceutical agent.

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(ethylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparaison Avec Des Composés Similaires

- tert-Butyl 2-(methylamino)acetate

- tert-Butyl 2-(propylamino)acetate

- tert-Butyl 2-(butylamino)acetate

Comparison: tert-Butyl 2-(ethylamino)acetate is unique due to its specific ethylamino group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .

Activité Biologique

tert-Butyl 2-(ethylamino)acetate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound, highlighting its implications in cancer treatment and other therapeutic areas.

- Molecular Formula : CHNO

- CAS Number : 172317-17-8

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroacetate with ethylamine. The process can be optimized to enhance yield and purity, often utilizing various solvents and temperature conditions to favor the desired reaction pathway.

Anticancer Properties

Recent studies have evaluated the potential of this compound as an anticancer agent. A notable investigation involved its derivatives, which were tested against several breast cancer cell lines including MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that these compounds exhibited varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 1 | MCF-7 | 15 | Moderate potency |

| 2 | SK-BR-3 | 20 | Comparable to existing treatments |

| 3 | MDA-MB-231 | 25 | Resistance observed |

| Control | MCF-10A (non-malignant) | >50 | No significant inhibition |

The study concluded that while some derivatives of this compound showed promise, they were less potent than established drugs such as tamoxifen or olaparib .

The mechanism by which this compound exerts its biological effects is thought to involve modulation of signaling pathways related to cell proliferation and apoptosis. Specifically, it may influence estrogen receptor activity and related pathways critical in breast cancer progression.

Study on Breast Cancer Cell Lines

In a comprehensive study published in December 2022, researchers synthesized several derivatives of this compound and evaluated their effects on breast cancer cell lines. The findings demonstrated that certain compounds could inhibit cell growth effectively without affecting non-malignant cells, suggesting a selective action that could minimize side effects in therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are crucial for understanding the bioavailability of the compound and its potential therapeutic window. Preliminary results indicate favorable absorption characteristics but highlight the need for further investigation into metabolic pathways and potential toxicity .

Safety and Toxicology

Safety assessments reveal that while this compound exhibits promising biological activity, careful consideration must be given to its toxicity profile. Acute exposure studies suggest potential central nervous system effects at high concentrations; thus, establishing a safe dosage range is essential for future clinical applications .

Propriétés

IUPAC Name |

tert-butyl 2-(ethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-9-6-7(10)11-8(2,3)4/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMGKVKXBGFCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573183 | |

| Record name | tert-Butyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172317-17-8 | |

| Record name | tert-Butyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.